N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-cyclopentylethanediamide
Description
N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-cyclopentylethanediamide is a synthetic organic compound characterized by a benzodioxol ring, a morpholine moiety, a cyclopentyl group, and an ethanediamide (oxalamide) backbone. The benzodioxol group (a methylenedioxy bridge fused to a benzene ring) is known for its metabolic stability and prevalence in bioactive molecules, while the morpholine ring contributes to solubility and pharmacokinetic properties . Structural determination of such compounds often employs crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-cyclopentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c24-19(20(25)22-15-3-1-2-4-15)21-12-16(23-7-9-26-10-8-23)14-5-6-17-18(11-14)28-13-27-17/h5-6,11,15-16H,1-4,7-10,12-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMOBMXIVVWHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share benzodioxol or morpholine motifs but differ in substituents, heterocycles, and functional groups. Below is a detailed comparison:
Structural Features
Pharmacological Activity
- Target Compound: No direct pharmacological data is available. However, benzodioxol and morpholine motifs are associated with CNS activity (e.g., stimulant or analgesic effects) .
- CAS 952016-47-6 : A Schedule II controlled substance (UN, 2019), indicating stimulant properties .
- Compound from : Urea derivatives often exhibit enzyme inhibitory or receptor antagonism; fluorophenyl groups may enhance lipophilicity and blood-brain barrier penetration.
- Oxadiazole Derivative (958968-48-4) : Oxadiazoles are linked to antimicrobial or anticancer activity, but specific data is unavailable .
Physicochemical Properties
- Lipophilicity : The target compound’s cyclopentyl and morpholine groups may enhance solubility compared to CAS 952016-47-6 (logP ~2.5 estimated).
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